molecular formula C12H18BrO3P B14774069 Diethyl 3-bromophenethylphosphonate

Diethyl 3-bromophenethylphosphonate

Cat. No.: B14774069
M. Wt: 321.15 g/mol
InChI Key: LQWMMBXYTUMVBV-UHFFFAOYSA-N
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Description

Diethyl 3-bromophenethylphosphonate is an organophosphorus compound characterized by a phenethyl group substituted with a bromine atom at the meta position, linked to a diethyl phosphonate moiety. The latter has the molecular formula C₇H₁₆BrO₃P and features a bromopropyl chain instead of a bromophenethyl group . Key attributes of such compounds include:

  • Reactivity: The bromine atom facilitates nucleophilic substitution reactions, making it valuable in cross-coupling or alkylation processes.
  • Applications: Used as intermediates in pharmaceuticals, agrochemicals, and ligand synthesis for catalysis .

Properties

Molecular Formula

C12H18BrO3P

Molecular Weight

321.15 g/mol

IUPAC Name

1-bromo-3-(2-diethoxyphosphorylethyl)benzene

InChI

InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

LQWMMBXYTUMVBV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1=CC(=CC=C1)Br)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-bromophenethylphosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenethyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The raw materials are mixed in precise ratios, and the reaction is monitored using advanced analytical techniques to optimize yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of diethyl 3-bromophenethylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The phosphonate group mimics phosphate esters, allowing it to interfere with phosphorylation processes critical for cellular functions .

Comparison with Similar Compounds

Diethyl (3-Bromopropyl)phosphonate (CAS 1186-10-3)

  • Structure : Bromine on a propyl chain vs. phenethyl group in the target compound.
  • Molecular Formula : C₇H₁₆BrO₃P.
  • Key Differences :
    • The propyl chain lacks aromaticity, reducing conjugation effects compared to the phenethyl variant.
    • Lower molecular weight (259.08 g/mol) due to shorter alkyl chain.
  • Applications : Primarily utilized in Horner-Wadsworth-Emmons reactions for olefin synthesis .

Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate

  • Structure : Features a nitro-substituted phenyl group and a hydroxymethylphosphonate group .
  • Molecular Formula: C₁₀H₁₄NO₆P.
  • Key Differences :
    • Electron-Withdrawing Nitro Group : Enhances electrophilicity of the aromatic ring, enabling participation in aromatic substitution reactions.
    • Hydroxyl Group : Introduces hydrogen-bonding capability, affecting solubility and reactivity.
  • Applications: Potential use in synthesis of bioactive molecules or coordination complexes due to nitro group versatility .

Diethyl Methylphosphonite (CAS 15715-41-0)

  • Structure : Methyl group directly bonded to phosphorus, lacking halogen or aryl substituents .
  • Molecular Formula : C₅H₁₃O₂P.
  • Key Differences :
    • Reduced Steric Hindrance : Smaller methyl group enables faster reaction kinetics in phosphorylation.
    • Lower Stability : More prone to oxidation compared to brominated analogs.
  • Applications: Precursor for synthesizing organophosphorus flame retardants or pesticides .

Diethyl Succinate (CAS 123-25-1)

  • Structure : Ester of succinic acid, devoid of phosphorus or halogens .
  • Molecular Formula : C₈H₁₄O₄.
  • Boiling Point: ~80°C, significantly lower than phosphonate esters .
  • Applications : Flavoring agent in food industry (FEMA 2377) and solvent in cosmetics .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
Diethyl 3-Bromophenethylphosphonate* Not Provided ~307.1 (estimated) Bromophenethyl, Phosphonate Not Available Organic synthesis intermediate
Diethyl (3-Bromopropyl)phosphonate C₇H₁₆BrO₃P 259.08 Bromopropyl, Phosphonate Not Available Olefin synthesis
Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate C₁₀H₁₄NO₆P 291.19 Nitrophenyl, Hydroxymethyl Not Available Bioactive molecule synthesis
Diethyl Methylphosphonite C₅H₁₃O₂P 136.13 Methyl, Phosphonite Not Available Flame retardant precursors
Diethyl Succinate C₈H₁₄O₄ 174.20 Ester ~80 Food flavoring, solvents

*Note: Data for this compound is inferred based on structural analogs.

Research Findings and Key Insights

  • Reactivity Trends: Brominated phosphonates (e.g., Diethyl (3-bromopropyl)phosphonate) exhibit higher electrophilicity than non-halogenated analogs, enabling selective alkylation . Nitro-substituted derivatives (e.g., Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate) are more reactive in aromatic chemistry due to electron-withdrawing effects .
  • Thermal Stability : Phosphonates with aromatic substituents (e.g., phenethyl or nitrophenyl groups) generally exhibit higher thermal stability compared to aliphatic variants .

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